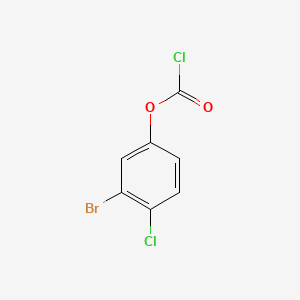
3-Bromo-4-chlorophenyl chloroformate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-4-chlorophenyl chloroformate is an organic compound that belongs to the class of chloroformates It is characterized by the presence of both bromine and chlorine atoms attached to a phenyl ring, along with a chloroformate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Bromo-4-chlorophenyl chloroformate can be synthesized through several methods. One common approach involves the reaction of 3-bromo-4-chlorophenol with phosgene (COCl₂) in the presence of a base such as pyridine. The reaction typically proceeds under controlled conditions to ensure the selective formation of the chloroformate ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and safety. The use of automated systems allows for precise control over reaction parameters, minimizing the risk of side reactions and ensuring high yields of the desired product.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-chlorophenyl chloroformate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroformate group can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of carbamates, carbonates, or thiocarbonates, respectively.
Hydrolysis: In the presence of water, the chloroformate group can hydrolyze to form 3-bromo-4-chlorophenol and carbon dioxide.
Reduction: The compound can be reduced to form 3-bromo-4-chlorophenol using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols are commonly used under mild conditions.
Hydrolysis: Typically carried out in aqueous solutions at room temperature.
Reduction: Reducing agents like LiAlH₄ are used under anhydrous conditions.
Major Products Formed
Carbamates: Formed from the reaction with amines.
Carbonates: Formed from the reaction with alcohols.
Thiocarbonates: Formed from the reaction with thiols.
3-Bromo-4-chlorophenol: Formed through hydrolysis or reduction.
Scientific Research Applications
3-Bromo-4-chlorophenyl chloroformate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules, such as the derivatization of proteins and peptides for analytical purposes.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Bromo-4-chlorophenyl chloroformate primarily involves its reactivity as an electrophile. The chloroformate group is highly reactive towards nucleophiles, facilitating the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3-chlorophenyl chloroformate: Similar structure but with different positions of bromine and chlorine atoms.
3-Chloro-4-bromophenyl chloroformate: Another positional isomer with bromine and chlorine atoms swapped.
4-Chlorophenyl chloroformate: Lacks the bromine atom, making it less reactive in certain reactions.
Uniqueness
3-Bromo-4-chlorophenyl chloroformate is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and selectivity in chemical reactions. This dual halogenation can provide distinct advantages in synthetic applications, such as increased reactivity towards nucleophiles and the ability to form a wider range of derivatives.
Properties
Molecular Formula |
C7H3BrCl2O2 |
|---|---|
Molecular Weight |
269.90 g/mol |
IUPAC Name |
(3-bromo-4-chlorophenyl) carbonochloridate |
InChI |
InChI=1S/C7H3BrCl2O2/c8-5-3-4(12-7(10)11)1-2-6(5)9/h1-3H |
InChI Key |
PURAHRZOBUNJJS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OC(=O)Cl)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R)-2-[(oxan-4-yl)formamido]propanoic acid](/img/structure/B13616090.png)
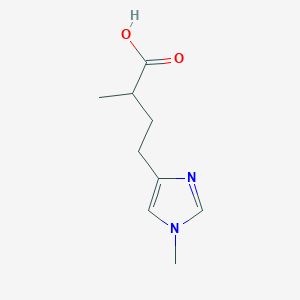
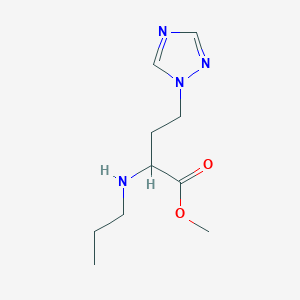
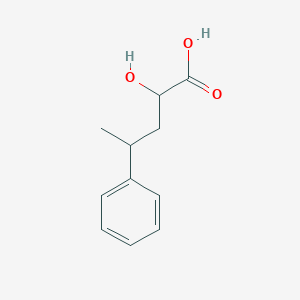
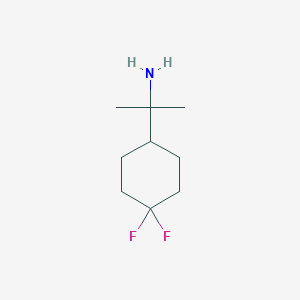
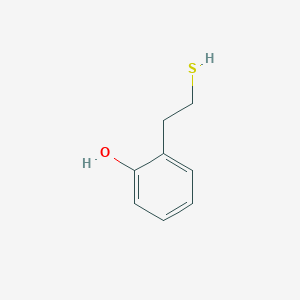
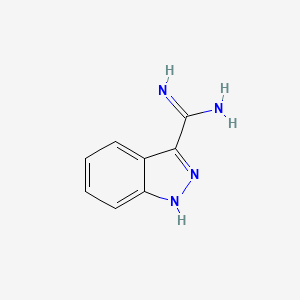

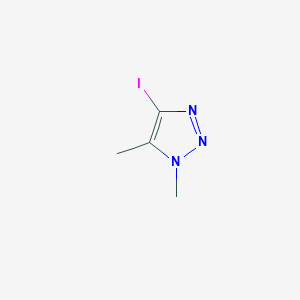

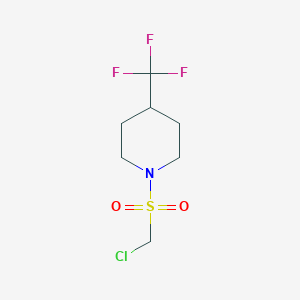
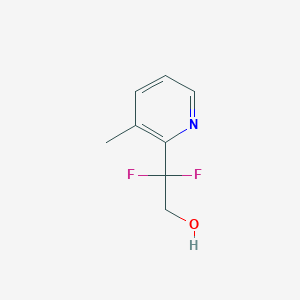
![7-Bromo-1,2,3,4-tetrahydrospiro[1-benzazepine-5,1'-cyclopropane]hydrochloride](/img/structure/B13616149.png)
![3-[4-Chloro-2-(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B13616157.png)
